Cas no 85721-33-1 (Ciprofloxacin)

Ciprofloxacin structure
Ciprofloxacin structure
اسم المنتج:Ciprofloxacin
كاس عدد:85721-33-1
وسط:C17H18FN3O3
ميغاواط:331.341527462006
MDL:MFCD00185755
CID:60910
PubChem ID:2764

Ciprofloxacin الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Ciprofloxacin
    • 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarbox
    • ciloxan
    • ciprobid
    • ciproiv
    • euciprin
    • CIPROBAY
    • CIPROFLOXACIN (BASE)
    • Baycip
    • Cipmbay
    • Ciprine
    • Cipro
    • CPFX
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid
    • Ciprofloxacine
    • Ciproxan
    • Ciprofloxacina
    • Cipro IV
    • Ciprofloxacino
    • Ciprofloxacinum
    • Ciproquinol
    • Cipromycin
    • Ciproflox
    • Ciprocinol
    • Ciproxina
    • Ciprinol
    • Bernoflox
    • Septicide
    • Bacquinor
    • Ciprodar
    • Cifloxin
    • Cipro XR
    • Roxytal
    • Italnik
    • Fimoflox
    • Corsacin
    • Citopcin
    • Ciprogis
    • Superocin
    • Ciprowin
    • Ciprolon
    • Ciprecu
    • BAY q 3939
    • Zumaflox
    • Proflox
    • Ciproxine
    • Ciprolin
    • Spitacin
    • Quintor
    • Quinolid
    • Proflaxin
    • Probiox
    • Ipiflox
    • Rancif
    • Ciriax
    • Ciplus
    • Baflox
    • Loxan
    • Cilab
    • Cycin
    • Cixan
    • Unex
    • 1-Cyclopropyl-6-f
    • Bay-09867
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (ACI)
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxo-3-quinoline carboxylic acid
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-4-ium-1-ylquinoline-3-carboxylate
    • ARD 3150
    • AuriPro
    • BAY-q 3939
    • Catex
    • Ciflafin
    • Cinthocip 500
    • Ciprobay 100
    • Ciprodac
    • Ciprofloxacillin
    • Ciprolet
    • Ciprolet DS
    • Cipromed
    • Cipronex
    • Cipropol
    • Ciproval
    • Ciprovet
    • Ciprox
    • Ciproxim
    • Cunesin
    • Cyclofloxacin
    • Infu-luxacin
    • Inhaled ciprofloxacin ARD 3150
    • Lipoquin
    • MeSH ID: D002939
    • Novidate
    • Oftacifox
    • Otiprio
    • OTO 201
    • Phytaflox
    • Procip
    • Profloxacin
    • Pulmaquin
    • Quinox XR
    • Urociproxin
    • MDL: MFCD00185755
    • نواة داخلي: 1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)
    • مفتاح Inchi: MYSWGUAQZAJSOK-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C(=O)C2C(=CC(N3CCNCC3)=C(C=2)F)N(C2CC2)C=1)O
    • برن: 3568352

حساب السمة

  • نوعية دقيقة: 331.13300
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 7
  • عدد الذرات الثقيلة: 24
  • تدوير ملزمة العد: 3
  • تعقيدات: 571
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • tautomeric العد: nothing
  • تهمة السطحية: 0
  • إكسلوغ 3: -1.1
  • طوبولوجي سطح القطب: 72.9

الخصائص التجريبية

  • اللون / الشكل: Odorless, bitter, yellowish or nearly white crystalline powder
  • كثيف: 1.0350
  • نقطة انصهار: 265°C(dec.)(lit.)
  • نقطة الغليان: 581.8°C at 760 mmHg
  • نقطة الوميض: 46℃
  • الذوبان: Soluble in 0.1N HCl at 25mg/ml. Poorly soluble in DMSO
  • بسا: 74.57000
  • لوغب: 1.97710
  • الذوبان: Soluble in water, slightly soluble in methanol, insoluble in ethanol
  • ميرك: 2314

Ciprofloxacin أمن المعلومات

Ciprofloxacin بيانات الجمارك

  • رمز النظام المنسق:3004909090
  • بيانات الجمارك:

    China Customs Code:

    3004909090

Ciprofloxacin الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1640-5g
Ciprofloxacin
85721-33-1 99.89%
5g
¥ 671 2023-09-07
LKT Labs
C3262-5 g
Ciprofloxacin
85721-33-1 ≥98%
5g
$59.30 2023-07-11
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
HC7331-25g
Ciprofloxacin
85721-33-1 ≥98%
25g
¥350元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
HC7331-5g
Ciprofloxacin
85721-33-1 ≥98%
5g
¥120元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1175-100mg
Ciprofloxacin
85721-33-1 HPLC≥98%
100mg
¥260元 2023-09-15
DC Chemicals
DCAPI1372-250 mg
Ciprofloxacin (Cipro)
85721-33-1 >99%
250mg
$500.0 2022-02-28
S e l l e c k ZHONG GUO
S2027-50mg
Ciprofloxacin
85721-33-1 99.97%
50mg
¥647.01 2023-09-15
eNovation Chemicals LLC
K36287-5g
CIPROFLOXACIN
85721-33-1 97%
5g
$110 2024-06-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017183-5g
Ciprofloxacin
85721-33-1 98%
5g
¥50 2024-05-21
abcr
AB347974-25 g
Ciprofloxacin, 98%; .
85721-33-1 98%
25 g
€135.20 2023-07-19

Ciprofloxacin طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Solvents: Dimethyl sulfoxide
المراجع
Regioselective nucleophilic substitution of halogen derivatives of 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids
Hermecz, Istvan; et al, Heterocycles, 1998, 48(6), 1111-1116

طريقة الإنتاج 2

رد فعل الشرط
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Sulfolane
1.2 Reagents: Sodium acetate Solvents: Water
المراجع
Process for preparation of quinolinecarboxylic acid derivatives via boron complexes
, Spain, , ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Catalysts: Zirconium dioxide (sulfonic acid derivative absorbed on ferrite) Solvents: Water ;  22 min, reflux
المراجع
Nano-Fe3O4@ZrO2-SO3H as Highly Efficient Recyclable Catalyst for the Green Synthesis of Fluoroquinolones
Nakhaei, Ahmad; et al, Letters in Organic Chemistry, 2018, 15(9), 739-746

طريقة الإنتاج 4

رد فعل الشرط
1.1 Solvents: Pyridine
المراجع
Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids
Sanchez, Joseph P.; et al, Journal of Medicinal Chemistry, 1988, 31(5), 983-91

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethyl sulfoxide ;  1.7 min, 150 °C
1.2 Solvents: Dimethyl sulfoxide ;  6.7 min, 150 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
المراجع
A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow
Lin, Hongkun; et al, Angewandte Chemie, 2017, 56(30), 8870-8873

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  6 h, rt
المراجع
Design, synthesis and biological evaluation of novel quinoline analogues as HIV-1 integrase inhibitor
Deo, K. D.; et al, International Journal of Pharmaceutical Sciences and Research, 2020, 11(3), 1210-1223

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections
Agarwal, Alka ; et al, ACS Omega, 2022, 7(3), 2725-2736

طريقة الإنتاج 8

رد فعل الشرط
1.1 Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene]
المراجع
Process for N-cyclopropylation of aromatic amines, particularly quinolones and naphthyridines.
, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene ;  -78 °C; 30 min, -78 °C
1.2 10 min, -78 °C; 1 h, -78 °C → rt; 1 h, rt
1.3 Solvents: Dimethyl sulfoxide ;  rt; rt → 120 °C; 2 h, 120 °C; 120 °C → 90 °C
1.4 Reagents: Sodium hydroxide ;  1 h, 90 °C; 90 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
المراجع
A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide
Tosso, N. Perrer ; et al, Journal of Organic Chemistry, 2019, 84(6), 3370-3376

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux
1.2 Reagents: Acetic acid ;  pH 7, rt
المراجع
Regioselective synthesis of quinolone antibacterials via borate complex of quinolonecarboxylic acid
Heravi, Majid M.; et al, Journal of Chemical Research, 2005, (9), 578-579

طريقة الإنتاج 11

رد فعل الشرط
1.1 Solvents: Dimethyl sulfoxide ;  6 h, 95 °C; cooled
1.2 Reagents: Acetic acid ;  pH 7
المراجع
Improved synthesis of ciprofloxacin
Li, Zhuang; et al, Youjifu Gongye, 2008, (2), 11-12

طريقة الإنتاج 12

رد فعل الشرط
المراجع
Sustainable and Efficient CuI-NPs-Catalyzed Cross-Coupling Approach for the Synthesis of Tertiary 3-Aminopropenoates, Triazoles, and Ciprofloxacin
Nayal, Onkar S.; et al, Asian Journal of Organic Chemistry, 2018, 7(4), 776-780

طريقة الإنتاج 13

رد فعل الشرط
المراجع
Preparation method of ciprofloxacin lactate from ciprofloxacin hydrochloridePreparation method of ciprofloxacin lactate and sodium chloride injectionPreparation of ciprofloxacin lactate
Lin, Guoquan; et al, China, 1993, 24(11), 484-5

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 0 °C → rt
المراجع
N1-benzofused modification of fluoroquinolones reduces activity against gram-negative bacteria
Laws, Mark; et al, ChemRxiv, 2019, 1, 1-38

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Design, synthesis and antimicrobial evaluation of novel glycosylated-fluoroquinolones derivatives
Mohammed, Aya A. M.; et al, European Journal of Medicinal Chemistry, 2020, 202,

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Potassium hydroxide
المراجع
Process for preparing 1-substituted-6-fluoro-4-oxo-7- (1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid, a novel intermediate useful in said process, and a process for preparing said intermediate
, Canada, , ,

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
المراجع
Advantageous Use of Ionic Liquids for the Synthesis of Pharmaceutically Relevant Quinolones
Cannalire, Rolando ; et al, European Journal of Organic Chemistry, 2018, 2018(23), 2977-2983

طريقة الإنتاج 18

رد فعل الشرط
1.1 Solvents: Dimethyl sulfoxide ;  2 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, reflux
1.3 Reagents: Acetic acid ;  pH 7; cooled
المراجع
Process improvement on synthesis of ciprofloxacin
Hu, Ai-xi; et al, Hecheng Huaxue, 2006, 14(6), 640-642

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Triethylamine ,  (4-Azidophenyl)methyl (2,5-dioxo-1-pyrrolidinyl) carbonate Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Solvents: Water ;  cooled
المراجع
Polymer-Based Bioorthogonal Nanocatalysts for the Treatment of Bacterial Biofilms
Huang, Rui; et al, Journal of the American Chemical Society, 2020, 142(24), 10723-10729

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Design, synthesis and biological evaluation of ciprofloxacin tethered bis-1,2,3-triazole conjugates as potent antibacterial agents
Kant, Rama; et al, European Journal of Medicinal Chemistry, 2016, 124, 218-228

طريقة الإنتاج 21

رد فعل الشرط
1.1 Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Water ;  20 min, reflux
المراجع
Fast and green method to synthesis of quinolone carboxylic acid derivatives using giant-ball nanoporous isopolyoxomolybdate as highly efficient recyclable catalyst in refluxing water
Mirzaie, Yahya; et al, Journal of the Mexican Chemical Society, 2017, 61(1), 35-40

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ;  90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
المراجع
Synthesis of a library of Ciprofloxacin analogues by means of sequential organic synthesis in microreactors
Schwalbe, Thomas; et al, QSAR & Combinatorial Science, 2005, 24(6), 758-768

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Pyridine
المراجع
Pyridonecarboxylic acid antibacterial agents. Part 7. A new synthetic route to 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents
Egawa, Hiroshi; et al, Journal of Heterocyclic Chemistry, 1987, 24(1), 181-5

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Water ;  1 h, reflux; 14 h, 115 °C
المراجع
Convenient one pot synthesis of some fluoroquinolones in aqueous media
Abaee, M. Saeed; et al, Heterocyclic Communications, 2005, 11(5), 415-418

طريقة الإنتاج 25

رد فعل الشرط
1.1 Solvents: Dimethyl sulfoxide ;  rt
1.2 5 min, rt; rt → 50 °C; 1 h, 50 °C; 50 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 - 70 °C; 70 °C → rt
1.4 Reagents: Acetic acid ;  30 min, pH 6.8, rt; pH 6.8, rt → 0 °C; 30 min, pH 6.8, 0 °C
المراجع
In situ process for the synthesis of Ciprofloxacin
Coll, Alberto Palomo; et al, Afinidad, 2001, 58(494), 276-280

طريقة الإنتاج 26

رد فعل الشرط
1.1 Solvents: Dimethyl sulfoxide
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water
المراجع
Trimethylsilyl esters and solvates of chelates of quinoline-3-carboxylic acids, and their preparation and use in a process for quinolone antibacterials.
, Spain, , ,

طريقة الإنتاج 27

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Benzene
المراجع
Process for the preparation of quinoline-3-carboxylic acid derivatives
, India, , ,

Ciprofloxacin Raw materials

Ciprofloxacin Preparation Products

Ciprofloxacin الوثائق ذات الصلة

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:85721-33-1)Ciprofloxacin
A841426
نقاء:99%
كمية:1kg
الأسعار ($):159.0